molecular formula C19H19ClN4O3S B2383735 3-chloro-N-[3-(oxolan-2-ylmethylamino)quinoxalin-2-yl]benzenesulfonamide CAS No. 714938-67-7

3-chloro-N-[3-(oxolan-2-ylmethylamino)quinoxalin-2-yl]benzenesulfonamide

Cat. No.: B2383735
CAS No.: 714938-67-7
M. Wt: 418.9
InChI Key: MOCUGJSRQUTEEZ-UHFFFAOYSA-N
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Description

3-chloro-N-[3-(oxolan-2-ylmethylamino)quinoxalin-2-yl]benzenesulfonamide is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential pharmacological properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[3-(oxolan-2-ylmethylamino)quinoxalin-2-yl]benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of Quinoxaline Core: The quinoxaline core is synthesized by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or diketones, under acidic or basic conditions.

    Chlorination: The quinoxaline derivative is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.

    Amination: The chlorinated quinoxaline is reacted with an amine, such as oxolan-2-ylmethylamine, under suitable conditions to form the desired amine derivative.

    Sulfonation: Finally, the amine derivative is sulfonated using reagents like sulfonyl chloride to introduce the benzenesulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[3-(oxolan-2-ylmethylamino)quinoxalin-2-yl]benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The quinoxaline core can undergo oxidation or reduction reactions, leading to different oxidation states and derivatives.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoxaline derivatives, while oxidation and reduction reactions can lead to different oxidation states of the quinoxaline core.

Scientific Research Applications

3-chloro-N-[3-(oxolan-2-ylmethylamino)quinoxalin-2-yl]benzenesulfonamide has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its quinoxaline core.

    Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industrial Applications: It is explored for its use in the development of new materials, such as polymers and dyes, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 3-chloro-N-[3-(oxolan-2-ylmethylamino)quinoxalin-2-yl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline core can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating cellular signaling pathways. The exact mechanism depends on the specific biological target and the context of its application.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloroquinoxaline
  • 3-methylquinoxaline
  • 2,3-dichloroquinoxaline

Uniqueness

3-chloro-N-[3-(oxolan-2-ylmethylamino)quinoxalin-2-yl]benzenesulfonamide is unique due to the presence of the oxolan-2-ylmethylamino group and the benzenesulfonamide moiety, which confer distinct chemical and biological properties. These structural features differentiate it from other quinoxaline derivatives and contribute to its specific pharmacological activities and applications.

Properties

IUPAC Name

3-chloro-N-[3-(oxolan-2-ylmethylamino)quinoxalin-2-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O3S/c20-13-5-3-7-15(11-13)28(25,26)24-19-18(21-12-14-6-4-10-27-14)22-16-8-1-2-9-17(16)23-19/h1-3,5,7-9,11,14H,4,6,10,12H2,(H,21,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOCUGJSRQUTEEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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